6,3'-p-Dihydroxypaclitaxel
Overview
Description
6,3’-p-Dihydroxypaclitaxel is a metabolite of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a taxane core. The chemical formula for 6,3’-p-Dihydroxypaclitaxel is C45H47NO18 .
Scientific Research Applications
6,3’-p-Dihydroxypaclitaxel has several scientific research applications, including:
Chemistry: Used as a model compound for studying hydroxylation reactions and enzyme activity.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a biomarker for paclitaxel metabolism.
Industry: Utilized in the development of new chemotherapeutic agents and drug formulations
Mechanism of Action
Target of Action
6,3’-p-Dihydroxypaclitaxel, also known as 6alpha,3’-p-Dihydroxy Paclitaxel, is a metabolite of the chemotherapeutic agent Paclitaxel . Paclitaxel primarily targets microtubules in the cell, inhibiting mitosis and promoting apoptosis . The primary target of 6,3’-p-Dihydroxypaclitaxel is likely to be similar, although specific studies on this metabolite are limited.
Mode of Action
Paclitaxel, and by extension 6,3’-p-Dihydroxypaclitaxel, stabilizes microtubules and prevents their disassembly, which is crucial for cell division . This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .
Biochemical Pathways
The biochemical pathways affected by 6,3’-p-Dihydroxypaclitaxel are those involved in cell division and apoptosis . By stabilizing microtubules, the compound disrupts the normal dynamics of microtubule assembly and disassembly required for mitosis . This leads to cell cycle arrest and triggers apoptosis pathways .
Pharmacokinetics
Paclitaxel is metabolized primarily to 6a-hydroxypaclitaxel by the cytochrome P450 isozyme CYP2C8, and to two minor metabolites, 3’-p-hydroxypaclitaxel and 6a, 3’-p-dihydroxypaclitaxel, by CYP3A4 . The pharmacokinetics of 6,3’-p-Dihydroxypaclitaxel would be expected to follow similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties as paclitaxel .
Result of Action
The result of 6,3’-p-Dihydroxypaclitaxel’s action is the inhibition of cell division and the induction of apoptosis . This leads to a decrease in the proliferation of cancer cells, contributing to the overall anticancer effect of the drug .
Action Environment
The action of 6,3’-p-Dihydroxypaclitaxel, like that of paclitaxel, can be influenced by various environmental factors. These include the presence of other drugs, the patient’s overall health status, and specific genetic factors that may affect drug metabolism
Biochemical Analysis
Biochemical Properties
6,3’-p-Dihydroxypaclitaxel interacts with various enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 isozymes CYP2C8 and CYP3A4
Cellular Effects
It is known that its parent compound, paclitaxel, has significant effects on various types of cells and cellular processes . It influences cell function by stabilizing microtubules, leading to cell death
Molecular Mechanism
Its parent compound, paclitaxel, exerts its effects at the molecular level by binding to tubulin, the protein component of microtubules, and stabilizing them in their polymerized form . This leads to cell cycle arrest and apoptosis
Temporal Effects in Laboratory Settings
It is known that its parent compound, paclitaxel, has been shown to have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
It is known that its parent compound, paclitaxel, has been studied extensively in animal models
Metabolic Pathways
6,3’-p-Dihydroxypaclitaxel is involved in the metabolic pathways of its parent compound, paclitaxel . It is primarily metabolized by the cytochrome P450 isozymes CYP2C8 and CYP3A4
Transport and Distribution
It is known that its parent compound, paclitaxel, is primarily excreted via bile
Subcellular Localization
It is known that its parent compound, paclitaxel, primarily acts on the microtubules in the cytoplasm of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,3’-p-Dihydroxypaclitaxel typically involves the hydroxylation of paclitaxel. This process can be achieved using cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, which facilitate the addition of hydroxyl groups at specific positions on the paclitaxel molecule .
Industrial Production Methods: Industrial production of 6,3’-p-Dihydroxypaclitaxel is generally carried out through biotransformation processes using microbial cultures or liver microsomes. These methods leverage the natural enzymatic activity to produce the desired hydroxylated metabolites .
Chemical Reactions Analysis
Types of Reactions: 6,3’-p-Dihydroxypaclitaxel undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are often employed for substitution reactions.
Major Products Formed:
Comparison with Similar Compounds
Paclitaxel: The parent compound from which 6,3’-p-Dihydroxypaclitaxel is derived.
6α-Hydroxypaclitaxel: Another hydroxylated metabolite of paclitaxel.
3’-p-Hydroxypaclitaxel: A metabolite with a hydroxyl group at a different position.
Uniqueness: 6,3’-p-Dihydroxypaclitaxel is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and metabolic stability compared to other paclitaxel metabolites .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO16/c1-23-30(62-43(58)33(52)32(26-17-19-29(51)20-18-26)48-41(56)27-13-9-7-10-14-27)21-47(59)40(63-42(57)28-15-11-8-12-16-28)36-45(6,38(55)35(61-24(2)49)31(23)44(47,4)5)37(54)34(53)39-46(36,22-60-39)64-25(3)50/h7-20,30,32-37,39-40,51-54,59H,21-22H2,1-6H3,(H,48,56)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGGNAWLXHJUEM-FJMWQILYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157230-10-9 | |
Record name | Benzenepropanoic acid, β-(benzoylamino)-α,4-dihydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157230-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,3'-p-Dihydroxypaclitaxel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157230109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.